molecular formula C22H43ClO2 B13339062 tert-Butyl 18-chlorooctadecanoate

tert-Butyl 18-chlorooctadecanoate

Cat. No.: B13339062
M. Wt: 375.0 g/mol
InChI Key: BTYUTRAEMJPFQU-UHFFFAOYSA-N
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Description

tert-Butyl 18-chlorooctadecanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functional group and an 18-carbon chain with a chlorine atom at the 18th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 18-chlorooctadecanoate typically involves the esterification of 18-chlorooctadecanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and improved safety. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 18-chlorooctadecanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 18-chlorooctadecanoate is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound can be used to study the effects of long-chain esters on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-butyl 18-chlorooctadecanoate involves its interaction with molecular targets through its ester and chlorine functional groups. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The chlorine atom can engage in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

    tert-Butyl acetate: Another ester with a tert-butyl group, used as a solvent and in organic synthesis.

    tert-Butyl chloride: A related compound with a tert-butyl group and a chlorine atom, used as an alkylating agent.

    tert-Butyl hydroperoxide: An organic peroxide used as an oxidizing agent in various chemical reactions.

Uniqueness: tert-Butyl 18-chlorooctadecanoate is unique due to its long carbon chain and the presence of both an ester and a chlorine functional group. This combination of features allows for a wide range of chemical reactions and applications, distinguishing it from other tert-butyl derivatives .

Properties

Molecular Formula

C22H43ClO2

Molecular Weight

375.0 g/mol

IUPAC Name

tert-butyl 18-chlorooctadecanoate

InChI

InChI=1S/C22H43ClO2/c1-22(2,3)25-21(24)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-23/h4-20H2,1-3H3

InChI Key

BTYUTRAEMJPFQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCl

Origin of Product

United States

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